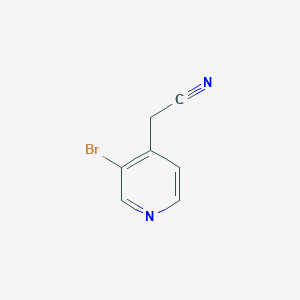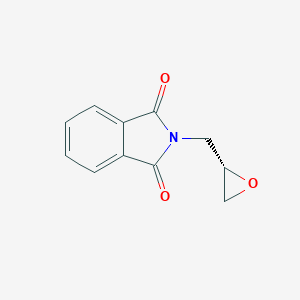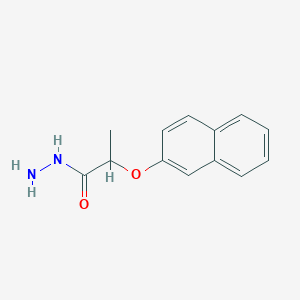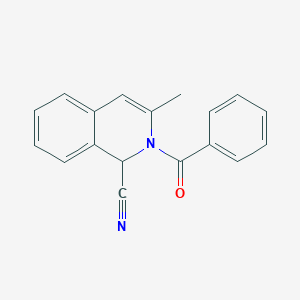![molecular formula C7H10N4 B114360 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151406-47-2](/img/structure/B114360.png)
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as EPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the pyrazolo-triazole family, which has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been suggested that 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may modulate the activity of the adenosine A2A receptor, which is involved in various physiological processes.
Effets Biochimiques Et Physiologiques
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, one limitation of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is its relatively low potency compared to other compounds with similar biological activities.
Orientations Futures
There are several future directions for research on 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is the development of more potent analogs of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole with improved therapeutic properties. Another direction is the investigation of the molecular targets of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole and the elucidation of its mechanism of action. Additionally, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease, which warrant further investigation.
In conclusion, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a promising compound with potential therapeutic applications in various fields of medicine. Its synthesis method is efficient, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.
Méthodes De Synthèse
The synthesis of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate and methyl iodide in the presence of a base. The resulting product is then purified through recrystallization. This method provides a high yield of pure 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, making it suitable for further research.
Applications De Recherche Scientifique
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
151406-47-2 |
|---|---|
Nom du produit |
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-ethyl-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-8-7-4-5(2)9-11(7)10-6/h4,9H,3H2,1-2H3 |
Clé InChI |
UQNXOROUROIJPT-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=N1)C=C(N2)C |
SMILES canonique |
CCC1=NN2C(=N1)C=C(N2)C |
Synonymes |
3H-Pyrazolo[1,5-b][1,2,4]triazole, 2-ethyl-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




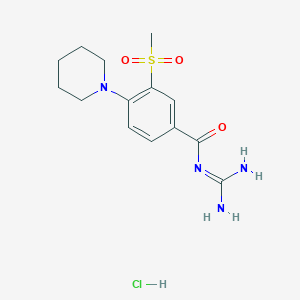


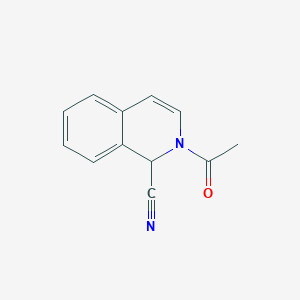
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
